Cas no 1021256-47-2 (1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one structure](https://ja.kuujia.com/scimg/cas/1021256-47-2x500.png)
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one
- SCHEMBL23009241
- AKOS024496382
- SR-01000920770-1
- 1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone
- 1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
- VU0634367-1
- F5088-2134
- 1021256-47-2
- SR-01000920770
-
- インチ: 1S/C23H24N4O3/c1-29-21-10-6-5-9-19(21)20-11-12-22(25-24-20)26-13-15-27(16-14-26)23(28)17-30-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
- InChIKey: FETBXSLVBRHDHT-UHFFFAOYSA-N
- SMILES: O=C(COC1C=CC=CC=1)N1CCN(C2=CC=C(C3C=CC=CC=3OC)N=N2)CC1
計算された属性
- 精确分子量: 404.18484064g/mol
- 同位素质量: 404.18484064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 535
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- XLogP3: 2.9
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5088-2134-10μmol |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-50mg |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-2μmol |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-20μmol |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-10mg |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-30mg |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-1mg |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-5mg |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-3mg |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5088-2134-4mg |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one |
1021256-47-2 | 4mg |
$66.0 | 2023-09-10 |
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
5. Caper tea
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-oneに関する追加情報
Introduction to 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one (CAS No. 1021256-47-2)
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 1021256-47-2, belongs to a class of molecules that exhibit potential therapeutic applications in various medical conditions. The presence of multiple functional groups, including a pyridazine ring, a piperazine moiety, and an ester group, contributes to its complex chemical behavior and biological activity.
The pyridazine core in this molecule is particularly noteworthy, as it is a well-known scaffold in medicinal chemistry, often employed in the development of bioactive agents. Pyridazines are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable in drug design. In particular, the substitution pattern on the pyridazine ring, as seen in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties.
The piperazine moiety is another key feature of this compound, contributing to its potential as a pharmacophore. Piperazines are frequently found in drugs targeting central nervous system disorders, such as antipsychotics and antidepressants. The structural flexibility of the piperazine ring allows for the creation of diverse derivatives with tailored biological activities. In this context, the 4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl substituent suggests a possible interaction with specific binding sites on biological targets, which could be exploited for therapeutic purposes.
The phenoxyethyl side chain further enhances the complexity of this molecule. The phenoxy group is commonly found in pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability. The ester functionality within this side chain may also play a role in drug-receptor interactions, potentially influencing both affinity and selectivity. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.
Recent research has highlighted the importance of structure-activity relationships (SAR) in the development of novel therapeutic agents. Studies have demonstrated that modifications around the pyridazine and piperazine cores can significantly alter biological activity. For instance, variations in the substitution pattern on the pyridazine ring can affect binding affinity to enzymes or receptors. Similarly, changes in the piperazine moiety can influence central nervous system penetration and metabolic clearance.
One area of active investigation is the use of computational modeling to predict and optimize the properties of bioactive molecules. Techniques such as molecular docking and virtual screening have been employed to identify promising candidates for further experimental validation. In this regard, 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one represents an interesting candidate for computational studies due to its complex structure and potential biological relevance.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyridazine ring, functionalization with the piperazine moiety, and introduction of the phenoxyethyl side chain. Advanced synthetic methodologies, such as transition metal-catalyzed reactions or flow chemistry techniques, may be employed to improve efficiency and scalability.
In terms of biological evaluation, preliminary studies have suggested that this compound may exhibit activity against certain targets relevant to human health. For example, interactions with enzymes involved in metabolic pathways or receptors associated with neurological disorders have been hypothesized based on structural analogs. Further experimental validation through in vitro assays would be necessary to confirm these hypotheses and assess potential therapeutic efficacy.
The development of new drugs is a complex process that involves extensive characterization at both chemical and biological levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming molecular structure and purity. Additionally, spectroscopic methods like circular dichroism (CD) spectroscopy may provide insights into conformational changes upon binding to biological targets.
Regulatory considerations also play a crucial role in drug development. Ensuring compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) is essential for advancing a compound through clinical trials and eventual market approval. This includes rigorous safety testing, formulation development, and documentation of manufacturing processes.
The impact of cutting-edge technologies on pharmaceutical research cannot be overstated. Advances in genomics, proteomics, and bioinformatics have revolutionized how drug targets are identified and validated. High-throughput screening (HTS) techniques allow for rapid testing of large libraries of compounds against numerous targets, accelerating the discovery process. Additionally, machine learning algorithms are being used to predict drug-like properties and optimize molecular structures.
In conclusion,1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one (CAS No. 1021256-47-2) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activity. The combination of a pyridazine core, piperazine moiety, and phenoxyethyl side chain offers opportunities for designing novel therapeutic agents with improved efficacy and selectivity.
1021256-47-2 (1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one) Related Products
- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 899736-14-2(2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)
- 2228831-92-1(1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)




